2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide - 2034352-17-3

2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Catalog Number: EVT-3092385
CAS Number: 2034352-17-3
Molecular Formula: C19H22N6OS
Molecular Weight: 382.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: This group of compounds shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound. These derivatives were synthesized and tested for their antimicrobial activities, showing good to moderate activity. []

Relevance: The core [, , ]triazolo[4,3-b]pyridazine structure is present in both these derivatives and the target compound, 2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. The variations lie in the substituents attached to this core scaffold, highlighting the potential for structural modifications to modulate biological activity.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a c-MET inhibitor investigated for its potential in treating solid tumors. It exhibited species-dependent toxicity, particularly renal complications due to crystal deposits. Research revealed that SGX523 undergoes species-specific metabolism by aldehyde oxidase (AO), leading to the formation of a less soluble metabolite (M11) implicated in the observed nephrotoxicity. []

Relevance: Although the core structure of SGX523 differs from the target compound by having a quinoline instead of a pyrrolidine substituent, both share the [, , ]triazolo[4,3-b]pyridazine scaffold. This highlights how variations in substituents attached to this core structure can significantly influence the compound's metabolic profile and potential toxicity.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 displays functional selectivity for specific non-α1 GABAA receptors. Studies investigating the physical dependence liability of GABAA receptor modulators revealed that L-838,417, along with other subtype-selective compounds, did not induce seizures in a precipitated withdrawal model using the inverse agonist FG-7142. []

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective c-Met inhibitor. It demonstrated desirable pharmacokinetic properties but also exhibited species-dependent covalent binding to microsomal proteins, suggesting bioactivation to a reactive intermediate. [] This bioactivation was linked to the presence of the isothiazole ring.

Relevance: Both Compound 1 and the target compound share the [, , ]triazolo[4,3-b]pyridazin-3-yl)methyl core structure. The differences lie in the substituents on the triazole ring and the presence of a naphthyridine group in Compound 1 instead of the acetamide group in the target compound. This comparison highlights how modifications to these substituents can impact the compound's metabolic liability and potential for toxicity.

Properties

CAS Number

2034352-17-3

Product Name

2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

IUPAC Name

2-benzylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide

Molecular Formula

C19H22N6OS

Molecular Weight

382.49

InChI

InChI=1S/C19H22N6OS/c26-19(14-27-13-15-6-2-1-3-7-15)20-12-18-22-21-16-8-9-17(23-25(16)18)24-10-4-5-11-24/h1-3,6-9H,4-5,10-14H2,(H,20,26)

InChI Key

QZWAUYULGFFBNJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CSCC4=CC=CC=C4)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.